Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate is a heterocyclic compound with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . The structure of this compound includes a thiophene ring substituted with amino and carboxylate groups, as well as two phenyl groups, making it a versatile building block in organic synthesis .
Preparation Methods
The synthesis of ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the thiophene ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity . Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired scale and application .
Chemical Reactions Analysis
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate involves its interaction with molecular targets in biological systems. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function . The phenyl groups contribute to hydrophobic interactions, which can influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Tioconazole: An antifungal agent. These compounds share the thiophene core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in various fields.
Properties
IUPAC Name |
ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)16-15(13-9-5-3-6-10-13)17(23-18(16)20)14-11-7-4-8-12-14/h3-12H,2,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDXAPZNXDJJMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234852 | |
Record name | Ethyl 2-amino-4,5-diphenyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-43-4 | |
Record name | Ethyl 2-amino-4,5-diphenyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4815-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4,5-diphenyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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